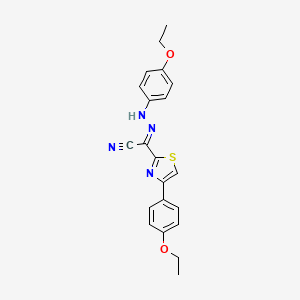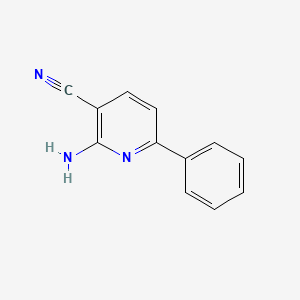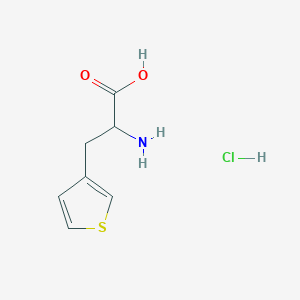![molecular formula C20H19ClN2O4 B2814663 2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 899739-98-1](/img/structure/B2814663.png)
2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one” is a derivative of pyridazinone . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
Molecular Structure Analysis
Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . They contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Scientific Research Applications
Biological Screening and Antimicrobial Activities :
- Some derivatives of the compound have shown moderate activity against Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Bhuva, Bhadani, Purohit, & Purohit, 2015).
- Another study synthesized and evaluated pyridine, pyrazoline, and oxazole clubbed compounds for their antimicrobial and anticancer activities. The results revealed promising potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition :
- Pyridazine derivatives, including those structurally similar to the mentioned compound, have been studied for their inhibitory action against copper corrosion in nitric acid solutions. The results indicated that these compounds act as effective corrosion inhibitors (Zarrouk et al., 2012).
Molecular and Structural Analysis :
- Research on the crystal structure and Hirshfeld surface analysis of pyridazinone derivatives revealed insights into their molecular interactions, which could inform applications in material science and molecular engineering (Daoui et al., 2021).
Density Functional Theory (DFT) Calculations and Energy Frameworks :
- Studies involving DFT calculations and Hirshfeld surface analysis have been conducted to understand the electronic properties and intermolecular interactions of pyridazine analogs, which can be crucial for designing new materials or pharmaceuticals (Sallam et al., 2021).
Synthesis of Novel Compounds with Potential Biological Activities :
- Several studies have focused on the synthesis of novel compounds based on pyridazine derivatives, exploring their potential as antimicrobial, antitubercular, and anticancer agents. These findings highlight the versatility and potential applications of these compounds in medicinal chemistry (Patel et al., 2006).
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have displayed notable anti-cancer effects by effectively inhibiting various proteins such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Biochemical Pathways
It’s known that pyridazinone derivatives have been shown to affect a wide range of physiological effects .
Pharmacokinetics
The trimethoxyphenyl (tmp) group, which is present in this compound, has been incorporated in a wide range of therapeutically interesting drugs .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects .
Action Environment
It’s known that the pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-8-9-19(24)23(22-16)12-13-6-4-5-7-15(13)21/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXURZSTLLMZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


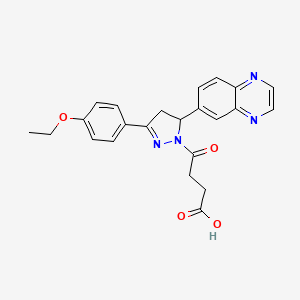
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2814584.png)
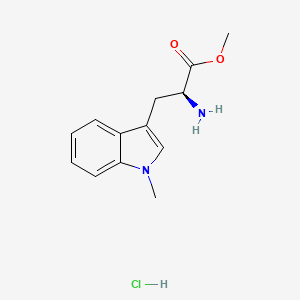



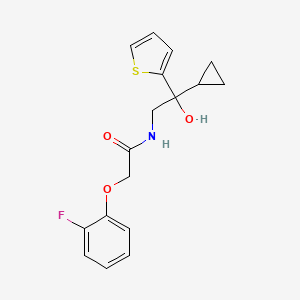
![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)
